Thp-peg5
Overview
Description
The compound “Tetrahydropyranyl-Polyethylene Glycol 5” (Thp-peg5) is a monodispersed linear polyethylene glycol derivative. It is characterized by the presence of a tetrahydropyran (Thp) group and a polyethylene glycol (PEG) chain with five ethylene glycol units. This compound is widely used in various scientific and industrial applications due to its unique chemical properties, including its solubility, stability, and ability to form conjugates with other molecules .
Mechanism of Action
Target of Action
THP-PEG5, also known as this compound-OH, is a polyethylene glycol (PEG)-based PROTAC linker . The primary targets of this compound are the E3 ubiquitin ligase and the target protein . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
The mode of action of this compound involves the selective degradation of target proteins . This is achieved by exploiting the intracellular ubiquitin-proteasome system . The compound forms a bridge between the E3 ubiquitin ligase and the target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, maintaining cellular homeostasis . By selectively targeting proteins for degradation, this compound can influence various cellular processes.
Result of Action
The primary result of the action of this compound is the selective degradation of target proteins . This can have various downstream effects depending on the specific target protein being degraded. For example, if the target protein is involved in a disease pathway, its degradation could potentially lead to therapeutic benefits.
Action Environment
The action of this compound, like other PROTACs, takes place intracellularly, within the environment of the cell . Various factors can influence the action, efficacy, and stability of this compound. These include the expression levels of the E3 ubiquitin ligase and the target protein, the presence of competing substrates, and the overall state of the ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydropyranyl-Polyethylene Glycol 5 typically involves the protection of hydroxyl groups using tetrahydropyran (Thp) and the subsequent polymerization of ethylene glycol units. The process begins with the reaction of ethylene glycol with tetrahydropyran in the presence of an acid catalyst to form the protected intermediate. This intermediate is then subjected to polymerization reactions to achieve the desired chain length of five ethylene glycol units .
Industrial Production Methods
Industrial production of Tetrahydropyranyl-Polyethylene Glycol 5 involves large-scale polymerization processes. These processes are carried out in controlled environments to ensure the purity and consistency of the final product. The use of advanced polymerization techniques and purification methods, such as distillation and chromatography, is common in industrial settings to achieve high-quality Tetrahydropyranyl-Polyethylene Glycol 5 .
Chemical Reactions Analysis
Types of Reactions
Tetrahydropyranyl-Polyethylene Glycol 5 undergoes various chemical reactions, including:
Oxidation: The Thp group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the Thp group back to its original hydroxyl form.
Substitution: The Thp group can be substituted with other functional groups, such as amines or thiols, to form derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of Tetrahydropyranyl-Polyethylene Glycol 5, such as aldehydes, carboxylic acids, and substituted Thp-PEG compounds .
Scientific Research Applications
Tetrahydropyranyl-Polyethylene Glycol 5 has a wide range of applications in scientific research, including:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: Employed in the modification of biomolecules to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran (Thp): Used as a protecting group in organic synthesis.
Polyethylene Glycol (PEG): Widely used in various applications due to its solubility and biocompatibility.
Tetrahydrofuran (THF): A solvent with similar properties to Thp but with different applications.
Uniqueness
Tetrahydropyranyl-Polyethylene Glycol 5 is unique due to its combination of the Thp protecting group and the PEG chain. This combination provides enhanced solubility, stability, and versatility in various applications compared to other similar compounds .
Properties
IUPAC Name |
2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O6/c14-4-6-15-7-8-16-9-10-17-11-12-19-13-3-1-2-5-18-13/h13-14H,1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTYVMRXVARJFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.